molecular formula C17H15N3O3S B5586048 N-[4-(acetylamino)phenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide

N-[4-(acetylamino)phenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide

Cat. No. B5586048
M. Wt: 341.4 g/mol
InChI Key: CFXVFASBPUKJOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzoxazole derivatives involves the reaction of hydrazino compounds with various aldehydes or acetyl chlorides to produce compounds with potential antimicrobial and anti-inflammatory activities. For example, the reaction of 2-Hydrazino-N-[4-(5-methyl benzoxzol-2-yl)-phenyl]-acetamide with different aldehydes led to various substituted hydrazino derivatives showing significant anti-inflammatory effects (Thomas, Geetha, & Murugan, 2009). Additionally, N-(4-Acetyl-phenyl)-2-(benzooxazol-2-ylsulfanyl)-acetamide synthesized through the condensation with acid hydrazide demonstrated antimicrobial activities (Maru, Patel, & Yadav, 2015).

Molecular Structure Analysis

The molecular structures of synthesized benzoxazole derivatives are confirmed through various spectroscopic techniques, including 1H NMR, IR spectroscopy, and sometimes X-ray crystallography, revealing detailed insights into their chemical structure and conformation. Studies like the one conducted by Panchal and Patel (2011) on N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine derivatives underline the importance of these techniques in establishing the molecular framework of such compounds (Panchal & Patel, 2011).

Chemical Reactions and Properties

The chemical reactivity of these compounds often involves further functionalization through reactions with various nucleophiles or electrophiles, enabling the synthesis of a wide array of derivatives with enhanced biological activities. For instance, the synthesis of benzothiazole derivatives bearing different heterocyclic rings has shown potential antitumor activity, demonstrating the versatility of the core structure in engaging in chemical transformations (Yurttaş, Tay, & Demirayak, 2015).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystalline structure of these compounds are crucial for their application in medicinal chemistry. These properties are determined through experimental studies and are essential for understanding the drug-like qualities of the compounds. For example, the crystal structure analysis can reveal the potential for hydrogen bonding, which is important for the bioavailability of these compounds (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and pKa values, are critical for predicting the behavior of these compounds in biological systems. Determination of acidity constants, for instance, helps in understanding the protonation state under physiological conditions, which is pivotal for interaction with biological targets. Studies like the one conducted by Duran and Canbaz (2013) on N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives provide valuable insights into the chemical behavior of these compounds (Duran & Canbaz, 2013).

properties

IUPAC Name

N-(4-acetamidophenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-11(21)18-12-6-8-13(9-7-12)19-16(22)10-24-17-20-14-4-2-3-5-15(14)23-17/h2-9H,10H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXVFASBPUKJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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